Welcome to the BenchChem Online Store!
molecular formula C10H13NO5 B8705581 1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene CAS No. 198829-77-5

1-[(2-methoxyethoxy)methoxy]-4-nitroBenzene

Cat. No. B8705581
M. Wt: 227.21 g/mol
InChI Key: BVHIHGIVJOLZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05986094

Procedure details

To 200 mg (0.5 mmol) of sodium hydride (60% dispersion in oil) was added 10 mL of hexane. After settling, the hexane was decanted. To the residue was added 10 mL of freshly distilled tetrahydrofuran and the slurry mixture was cooled at 0° C. To this was added slowly 200 mg (1.43 mmole) of 4-nitrophenol (20) as a solid portionwise. The reaction mixture was stirred at 0° C. for 5 minutes and 197 μL (1.71 mmol) of 2-methoxyethoxy methyl chloride was added. The mixture was stirred at room temperature for 18 hours. To the reaction mixture 25 mL of water was slowly added and the reaction mixture was diluted with 50 mL of ethyl acetate. The organic part was separated and the aqueous layer was extracted with 2×50 mL of ethyl acetate. The organic layers were combined and washed with 7×100 mL of saturated sodium carbonate solution, followed by 100 mL of water. The ethyl acetate layer was dried over MgSO4 and concentrated to yield 225 mg (0.99 mmol, 69%) of 1-[(2-methoxyethoxy)methoxy]-4-nitrobenzene (21) as a pale yellow oil. NMR, IR and MS data confirmed compound identity.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
197 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].CCCCCC.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([O-:11])=[O:10].[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24]Cl>C(OCC)(=O)C.O>[CH3:19][O:20][CH2:21][CH2:22][O:23][CH2:24][O:18][C:15]1[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Step Three
Name
Quantity
197 μL
Type
reactant
Smiles
COCCOCCl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the hexane was decanted
ADDITION
Type
ADDITION
Details
To the residue was added 10 mL of freshly distilled tetrahydrofuran
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic part was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 2×50 mL of ethyl acetate
WASH
Type
WASH
Details
washed with 7×100 mL of saturated sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COCCOCOC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.99 mmol
AMOUNT: MASS 225 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.